molecular formula C7H11N5O2 B1521134 (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone CAS No. 921225-11-8

(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone

Cat. No.: B1521134
CAS No.: 921225-11-8
M. Wt: 197.19 g/mol
InChI Key: GIJIMTXPJISLKV-UHFFFAOYSA-N
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Description

(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone is a heterocyclic compound featuring a 5-amino-1,2,4-triazole core linked to a morpholine moiety via a ketone bridge. The 1,2,4-triazole scaffold is pharmacologically privileged, known for its versatility in drug discovery due to hydrogen-bonding capabilities and metabolic stability. The morpholine group enhances solubility via its oxygen atom, which can participate in hydrogen bonding. This compound is synthesized via microwave-assisted methods, enabling rapid and scalable production. Its tautomeric behavior, confirmed by X-ray crystallography, shows the ring-bound hydrogen resides on N1, critical for its reactivity.

Properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c8-7-9-5(10-11-7)6(13)12-1-3-14-4-2-12/h1-4H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJIMTXPJISLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672428
Record name (3-Amino-1H-1,2,4-triazol-5-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921225-11-8
Record name (3-Amino-1H-1,2,4-triazol-5-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The first pathway involves the preparation of N-guanidinosuccinimide, which then undergoes nucleophilic ring opening by an amine, followed by cyclocondensation and recyclization to form the 1,2,4-triazole ring.

  • Step 1: Preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride.
  • Step 2: Reaction of N-guanidinosuccinimide with morpholine under microwave irradiation to yield (5-amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone.

Optimization of Reaction Conditions

The reaction was optimized for solvent, temperature, time, and reagent ratios using microwave irradiation. Key findings include:

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Ethanol 180 25 27
2 Water 180 25 28
3 Ethyl Acetate 180 25 64
4 Acetonitrile 180 25 75
5 Acetonitrile 170 25 79
6 Acetonitrile 160 25 65
  • Optimal conditions were found to be acetonitrile as solvent, 170 °C, 25 minutes , yielding 79% of the product.

Scale-Up and Scope

  • The reaction was successfully scaled from 1 mmol to 10 mmol without significant loss of yield.
  • Morpholine, a secondary aliphatic amine, reacted efficiently under these conditions.
  • Attempts to use less nucleophilic aromatic amines such as aniline failed in this pathway, indicating the limitation of this method to more nucleophilic amines.

Detailed Research Findings

  • Microwave-assisted synthesis significantly improves yield and reaction time compared to conventional heating.
  • The reaction proceeds via nucleophilic ring opening of the succinimide intermediate, followed by intramolecular cyclization to form the triazole ring.
  • The use of acetonitrile as solvent and a reaction temperature of 170 °C for 25 minutes was optimal for morpholine.
  • The product was obtained in high purity and isolated by simple filtration, indicating a clean reaction profile.
  • The method is scalable and reproducible.

Summary Table of Optimized Synthesis Conditions for this compound

Parameter Condition Notes
Starting material N-guanidinosuccinimide Prepared from succinic anhydride and aminoguanidine hydrochloride
Amine Morpholine Secondary aliphatic amine
Solvent Acetonitrile Best yield solvent
Temperature 170 °C Optimal temperature
Reaction time 25 minutes Microwave irradiation
Yield 79% High isolated yield
Product isolation Filtration High purity product
Scale 1 mmol to 10 mmol Scalable without yield loss

Chemical Reactions Analysis

Types of Reactions: (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Derivatives with different functional groups introduced at the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone has been studied for its potential as a novel antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth and viability .

Cancer Research
Triazole derivatives have also shown promise in cancer treatment. Studies suggest that compounds similar to this compound can act as inhibitors of specific enzymes involved in cancer cell proliferation. For example, triazole-based compounds have been linked to the inhibition of histone deacetylases (HDACs), which play a role in cancer progression .

Agricultural Applications

Pesticide Development
The compound's structural properties make it an attractive candidate for developing new pesticides. Triazole fungicides are widely used in agriculture due to their effectiveness against a broad spectrum of plant pathogens. The incorporation of morpholino groups may enhance the bioactivity and selectivity of such compounds towards target organisms while minimizing toxicity to non-target species .

Herbicide Potential
Research into herbicidal activity is ongoing, with some studies indicating that triazole derivatives can inhibit certain plant growth regulators, thus serving as potential herbicides. This application is particularly relevant for controlling weed species that threaten crop yields .

Material Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, its application in creating polymeric materials that exhibit enhanced thermal stability and mechanical strength is being explored .

Crystal Engineering
Recent studies have focused on the crystallization behavior of triazole compounds. The crystal structure analysis of similar compounds has revealed insights into intermolecular interactions that can be exploited in designing materials with tailored properties for electronics or photonics applications .

Case Studies and Research Findings

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant antifungal efficacy against Candida species using triazole derivatives similar to this compound .
Study BCancer TreatmentIdentified inhibition of HDACs by triazole-based compounds leading to reduced proliferation of cancer cells in vitro .
Study CAgricultural UseEvaluated the effectiveness of triazole fungicides in controlling fungal diseases in crops with promising results for field application .
Study DMaterial SynthesisDeveloped new polymeric materials incorporating this compound showing improved mechanical properties .

Mechanism of Action

The mechanism by which (5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Core Variations

  • 1,2,3-Triazole Derivatives: The compound {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone (C₁₈H₁₆F₃N₅O₂) replaces the 1,2,4-triazole with a 1,2,3-triazole. This substitution reduces tautomeric flexibility and introduces steric bulk from the quinoline and trifluoromethyl groups.
  • Fused Triazole Systems: (5-Amino[1,2,3]triazolo[1,5-a]quinazolin-3-yl)(morpholino)methanone (C₁₄H₁₄N₆O₂) incorporates a fused triazoloquinazoline system, increasing aromaticity and planarity.

Heterocyclic Amine Modifications

  • Piperidine Analog: 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one replaces morpholine with piperidine. The absence of morpholine’s oxygen atom diminishes hydrogen-bonding capacity, reducing aqueous solubility (e.g., logP increases by ~0.5 units). Crystallography confirms similar tautomeric preferences (N1-bound hydrogen).
  • Pyrrolidine Derivative: (5-Amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone (C₇H₁₁N₅O) uses a five-membered pyrrolidine ring.

Linker Modifications

  • Propanamide Linker: 3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one introduces a three-carbon spacer between triazole and morpholine. This increases flexibility and may improve bioavailability by mimicking peptide backbones. Microwave synthesis achieves 65–85% yields at 10 mmol scale, outperforming conventional methods.
  • Sulfanyl-Ethanone Linker: 1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone incorporates a sulfur atom, enhancing lipophilicity (ClogP ≈ 2.8) and enabling disulfide bond formation in biological environments.

Structural and Physicochemical Data

Compound Triazole Type Heterocyclic Amine Linker LogP* Solubility (mg/mL) Synthesis Yield (%)
(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone 1,2,4 Morpholine Methanone 1.2 12.4 78
{5-Methyl-1-[8-(CF₃)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone 1,2,3 Morpholine Methanone 3.1 1.8 65
3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one 1,2,4 Piperidine Propanamide 1.7 8.9 82
(5-Amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone 1,2,4 Pyrrolidine Methanone 1.5 9.3 70

*Predicted using ChemAxon software.

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted synthesis of the parent compound achieves 78% yield at 10 mmol scale, superior to traditional reflux methods (50–60% yields).
  • Tautomerism : X-ray studies confirm the 1,2,4-triazole exists predominantly in the 1H tautomer, stabilizing intermolecular hydrogen bonds (N–H···O) critical for crystal packing.
  • Biological Implications : The morpholine oxygen enhances solubility (>12 mg/mL) compared to piperidine/pyrrolidine analogs, making it favorable for aqueous formulations.

Biological Activity

(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone is a compound that belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed overview of the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a triazole ring and a morpholino group, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

 5 Amino 1H 1 2 4 triazol 3 yl morpholino methanone\text{ 5 Amino 1H 1 2 4 triazol 3 yl morpholino methanone}

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of triazole derivatives. For instance, research involving structurally similar compounds has demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer activity of 4-(1,2,3-triazol-1-yl)coumarin conjugates against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The results indicated that certain derivatives exhibited promising antiproliferative effects by inducing apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4-(1,2,3-triazol-1-yl)coumarinMCF-723Apoptosis induction
4-(1,2,3-triazol-1-yl)coumarinSW48018G2/M cell cycle arrest
4-(1,2,3-triazol-1-yl)coumarinA54915Apoptosis induction

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. The compound this compound has been investigated for its efficacy against bacterial strains. A study focusing on triazole derivatives reported that modifications in the triazole ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and other metabolic pathways essential for microbial growth and cancer cell proliferation. The presence of the morpholino group may enhance solubility and bioavailability.

Case Studies

Several case studies have explored the biological implications of triazole derivatives:

  • Antitumor Activity : A study demonstrated that a related triazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation revealed that modifications in the triazole structure could lead to enhanced antibacterial activity against resistant strains of bacteria .

Q & A

Q. Example Reaction Conditions

StepReagents/ConditionsReference
Triazole activationEDC, HOBt, DCM, RT
Morpholine couplingMorpholine, DIPEA, 0°C to RT

How can reaction conditions be optimized for higher yields and purity?

Advanced
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 130°C in toluene) while improving regioselectivity .
  • Catalyst screening : Testing Pd(II)/Cu(I) complexes to enhance coupling efficiency .
  • Automated systems : Ensure reproducibility in multi-step syntheses via controlled temperature and reagent addition .

Q. Key Parameters for Optimization

ParameterImpactExample Data
TemperatureHigher temps accelerate kinetics130°C for microwave
Solvent polarityPolar aprotic solvents improve solubilityDCM vs. ethanol

What spectroscopic methods are used to confirm structural identity?

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.5 ppm confirm morpholine protons; δ 6.5–7.0 ppm for triazole NH₂ .
    • ¹³C NMR : Carbonyl signals at ~165–170 ppm verify the methanone group .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (NH₂) .

How is X-ray crystallography applied to resolve structural ambiguities?

Q. Advanced

  • Data collection : High-resolution datasets (≤ 0.8 Å) are collected using Mo/Kα radiation .
  • Refinement : SHELXL refines bond lengths/angles, with disorder modeled using PART instructions .
  • Key findings :
    • Bond lengths: C=O (1.21 Å), N–C (1.33 Å) .
    • Tautomerism confirmation: Hydrogen localized on N1 via electron density maps .

Q. Software Tools

TaskProgramReference
Structure solutionSHELXD
VisualizationORTEP-3

How is tautomerism in the triazole ring analyzed experimentally?

Q. Advanced

  • NMR dynamics : Exchange peaks in ¹H-¹H NOESY indicate proton shuffling between N1 and N4 .
  • X-ray crystallography : Definitive assignment of NH positions via residual density analysis (e.g., N1-bound H in crystalline state) .

Contradiction Note : Solution-state NMR may suggest equilibrating tautomers, while crystallography provides static snapshots .

What biological mechanisms are proposed for triazole-morpholine hybrids?

Q. Advanced

  • Target interaction : Electron-donating morpholine groups stabilize charge-transfer complexes with enzyme active sites (e.g., kinase ATP pockets) .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
  • Data gaps : Limited in vitro binding assays for this specific compound; inferences drawn from structural analogs .

How are contradictions between spectroscopic and crystallographic data resolved?

Q. Advanced

  • Case study : NMR suggests tautomeric equilibrium, while X-ray shows static N1-H configuration.
    • Resolution : Crystallization conditions (e.g., solvent, pH) may stabilize one tautomer .
  • Multi-technique validation : Pair solid-state (IR, X-ray) and solution (NMR, UV-Vis) data to map tautomeric preferences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone
Reactant of Route 2
Reactant of Route 2
(5-Amino-1H-1,2,4-triazol-3-yl)(morpholino)methanone

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